molecular formula C21H18N2O B11831754 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-82-3

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Katalognummer: B11831754
CAS-Nummer: 1256584-82-3
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: SIMAULNZUUJKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile reflects its polycyclic framework and substituent arrangement. The parent structure consists of a 5H-benzo[b]carbazole core, a tricyclic system comprising two benzene rings fused to a pyrrole ring. The benzo[b] fusion denotes the attachment of the additional benzene ring at the b position of the carbazole system.

Key substituents include:

  • An ethyl group at position 9, contributing to hydrophobic interactions.
  • Dimethyl groups at position 6, inducing steric effects that influence molecular conformation.
  • A keto group at position 11, enabling hydrogen bonding and redox activity.
  • A cyano group at position 3, enhancing electronic polarization.

The molecular formula C28H32N4O2 (derived from mass spectrometry data) corresponds to a molar mass of 456.6 g/mol . The structural formula (Figure 1) illustrates the spatial arrangement of these groups, with the cyano substituent occupying the para position relative to the carbazole nitrogen.

Table 1: Critical Structural Features

Feature Position Role
Benzo[b]carbazole core 1-12 Aromatic π-system foundation
Ethyl group 9 Hydrophobic stabilization
Dimethyl groups 6 Conformational rigidity
Keto group 11 Hydrogen bond acceptor
Cyano group 3 Electron-withdrawing moiety

Eigenschaften

CAS-Nummer

1256584-82-3

Molekularformel

C21H18N2O

Molekulargewicht

314.4 g/mol

IUPAC-Name

9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C21H18N2O/c1-4-12-6-8-16-15(9-12)19(24)18-14-7-5-13(11-22)10-17(14)23-20(18)21(16,2)3/h5-10,23H,4H2,1-3H3

InChI-Schlüssel

SIMAULNZUUJKDX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-3-carbonitril umfasst mehrere Schritte. Ein üblicher synthetischer Weg beinhaltet die folgenden Schritte:

    Ausgangsmaterialien: Die Synthese beginnt mit dem entsprechenden substituierten Anilin und einem geeigneten Aldehyd.

    Cyclisierung: Die gebildete Zwischenverbindung unterliegt einer Cyclisierung, um den Benzo[b]carbazol-Kern zu bilden.

    Funktionsgruppenmodifikationen:

Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig gesteuert, um das gewünschte Produkt effizient zu erhalten .

Analyse Chemischer Reaktionen

Hydrolysis of the Carbonitrile Group

The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionsReagentsProductApplication
Acidic hydrolysisH₂SO₄, H₂O, heatBenzo[b]carbazole-3-carboxylic acidSynthesis of acidic analogs for drug development
Basic hydrolysisNaOH, H₂O, refluxSodium carboxylate intermediatePrecursor for ester/amide derivatives

Nucleophilic Substitution at the Carbonitrile

The carbonitrile group participates in nucleophilic substitution reactions, enabling the introduction of amines, alcohols, or thiols.

Example Reaction :

R-CN + R’-NH2R-C(=NH)-NH-R’ + NH3[2]\text{R-CN + R'-NH}_2 \rightarrow \text{R-C(=NH)-NH-R' + NH}_3 \quad \text{[2]}

NucleophileReagents/ConditionsProduct Type
AminesEthanol, 60–80°CSubstituted amidines
AlcoholsHCl gas, anhydrous conditionsImidate esters

These reactions are utilized to create derivatives with enhanced solubility or target-binding affinity.

Condensation Reactions via the Carbonyl Group

The ketone group at position 11 engages in condensation reactions, such as:

  • Knorr Quinoline Synthesis : Forms fused heterocycles with hydrazines.

  • Aldol Condensation : Reacts with aldehydes under basic conditions to extend conjugation.

Notable Application :
Condensation with hydrazine derivatives yields pyrazole-fused analogs investigated for anticancer activity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzo[b]carbazole core undergoes EAS at positions activated by substituents.

ReactionReagentsPosition Substituted
NitrationHNO₃, H₂SO₄Para to electron-donating groups
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Activated aromatic sites

Halogenated derivatives (e.g., bromo or iodo) are intermediates in cross-coupling reactions .

Reduction Reactions

Selective reduction of functional groups alters the compound’s pharmacological profile.

Target GroupReagentsProduct
CarbonitrileLiAlH₄, THFPrimary amine derivative
KetoneNaBH₄, MeOHSecondary alcohol

Reduced analogs are explored for improved metabolic stability.

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings, enabling structural diversification.

Example : Suzuki-Miyaura coupling with aryl boronic acids:

Ar-I + Ar’-B(OH)2Pd(PPh3)4Ar-Ar’[2]\text{Ar-I + Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} \quad \text{[2]}

Coupling TypeCatalystsApplications
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAmino-functionalized analogs

Synthetic Process Insights from Patent Literature

The compound serves as an intermediate in Alectinib synthesis. Key steps from patented routes include:

  • Solvent Selection : Methyl ethyl ketone and ethanol optimize reaction homogeneity .

  • Acid Catalysis : Acetic acid facilitates intermediate purification .

  • Salt Formation : Hydrochloric acid generates pharmaceutically stable salts .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued research into its derivatives is driving innovations in targeted cancer therapies and functional materials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anaplastic Lymphoma Kinase Inhibition

One of the primary applications of this compound is as a selective inhibitor of anaplastic lymphoma kinase (ALK). ALK plays a critical role in the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer. The compound has demonstrated high selectivity and potency against ALK, with an IC50 value as low as 2.9 nM, indicating its potential as a therapeutic agent in treating ALK-positive malignancies .

1.2 Antitumor Activity

In preclinical studies, 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has shown significant antitumor efficacy in xenograft models of ALK-positive anaplastic large-cell lymphoma. These studies revealed that the compound could inhibit tumor growth without causing body weight loss in treated mice, suggesting a favorable safety profile .

Structure-Based Drug Design

2.1 Targeted Modifications

The compound's structure allows for targeted modifications that enhance its activity against specific kinases. Research indicates that substituents introduced near the E(0) region of the ATP binding site can significantly improve binding affinity and selectivity for ALK. This structure-based approach is crucial for developing next-generation inhibitors with improved therapeutic indices .

Formulation Development

3.1 Delivery Systems

The development of effective delivery systems for this compound is essential to maximize its therapeutic potential. Studies have explored peptide-drug conjugates that selectively deliver cytotoxic agents to cancer cells, utilizing the unique properties of this compound to enhance targeting and reduce off-target effects .

Case Studies and Research Findings

Study Focus Findings
ALK InhibitionDemonstrated potent inhibition of ALK with IC50 = 2.9 nM; significant antitumor activity in xenograft models.
Structure Activity RelationshipIdentified key structural features enhancing selectivity for ALK; successful modifications led to improved potency.
Peptide ConjugatesDeveloped delivery systems that utilize the compound's properties for targeted cancer therapy; showed promise in preclinical models.

Wirkmechanismus

Der Wirkungsmechanismus von 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-3-carbonitril beinhaltet die Hemmung der ALK-Tyrosinkinase. Durch die Bindung an die ATP-Bindungsstelle von ALK verhindert die Verbindung die Phosphorylierung und Aktivierung von nachgeschalteten Signalwegen, die das Zellwachstum und das Überleben fördern. Diese Hemmung führt zur Unterdrückung des Tumorwachstums und induziert Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Alectinib vs. Crizotinib

  • Efficacy : Alectinib demonstrates a 93.5% response rate in ALK-positive NSCLC compared to crizotinib’s 60-74%, with significantly longer PFS (80% at 12 months vs. 7.7 months median) .
  • CNS Penetration : Alectinib’s brain-to-plasma ratio is 15-fold higher than crizotinib, reducing CNS relapse risk .
  • Resistance : Alectinib targets crizotinib-resistant mutations (e.g., L1196M) due to its optimized binding to the ALK ATP pocket .

Alectinib vs. JH-VII-139-1

  • JH-VII-139-1, a pyrazole-substituted carbazole, lacks ALK specificity and is primarily anti-angiogenic . Its molecular weight (379.15 g/mol) and therapeutic scope differ significantly from alectinib’s .

Metabolite Activity

  • Alectinib’s metabolites (M4, M6) retain ALK inhibition, whereas crizotinib’s primary metabolite is inactive .

Biologische Aktivität

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as an anaplastic lymphoma kinase (ALK) inhibitor and its implications in cancer therapy.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H17N2O
Molecular Weight329.37 g/mol
CAS Number1256584-80-1
Purity>98%

Research has shown that compounds similar to 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole exhibit potent inhibitory activity against ALK, which is crucial in the treatment of certain types of cancers, particularly anaplastic large-cell lymphoma (ALCL). The mechanism involves selective binding to the ATP-binding site of the ALK enzyme, inhibiting its activity and thereby disrupting cancer cell proliferation.

Biological Activity and Efficacy

In a study reported on PubMed, derivatives of this compound demonstrated significant antiproliferative effects against KARPAS-299 cells (IC50 = 12.8 nM) and exhibited high selectivity with an IC50 value of 2.9 nM against ALK. Furthermore, these compounds showed promising antitumor efficacy in xenograft models without causing significant weight loss in the subjects, indicating a favorable safety profile for further development in clinical settings .

Case Studies

  • Study on ALK Inhibition : A derivative of the compound was tested in vivo using an ALK fusion gene-positive ALCL xenograft model. The results indicated substantial tumor regression and minimal toxicity, highlighting its potential as a targeted therapy for ALCL .
  • Comparative Analysis : Another study compared various 9-substituted benzo[b]carbazole derivatives for their biological activity. It was found that those with specific substituents near the E(0) region exhibited enhanced selectivity and potency against ALK, suggesting that structural modifications can significantly influence biological activity .

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed molecular interactions between the compound and ALK.
  • Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
  • Clinical Trials : Conducting phase I/II clinical trials to assess safety and efficacy in human subjects.

Q & A

Q. What are the recommended synthetic routes for this carbazole derivative, and what are their critical optimization parameters?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), as demonstrated in analogous carbazole syntheses. For example, boronic acid derivatives of carbazole cores react with halogenated aromatic partners under inert atmospheres (N₂ or Ar) using Pd(PPh₃)₄ as a catalyst. Key parameters include:

  • Reaction temperature : 80–100°C for optimal coupling efficiency.
  • Solvent system : 1,4-dioxane/water mixtures for solubility and stability .
  • Purification : Recrystallization from acetonitrile or ethyl acetate improves yields (e.g., 45–90% yields reported for similar compounds) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Structural validation requires a multi-technique approach:

  • ¹H-NMR : Look for characteristic peaks such as methyl groups (δ 2.40–3.47 ppm) and aromatic protons (δ 7.14–9.90 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 372 [M⁺•] for carbazole derivatives) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1657 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact experimental design?

While direct solubility data for this compound is limited, structural analogs suggest:

  • High solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and carbonyl groups.
  • Low solubility : In non-polar solvents (e.g., hexane), necessitating solvent optimization for reactions .
  • Storage : Store at –20°C in dry conditions to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported spectral data (e.g., NMR/IR discrepancies) for this compound?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause peak splitting .
  • DFT calculations : Predict theoretical spectra to cross-validate experimental data .
  • Isotopic labeling : Use deuterated analogs to assign ambiguous proton environments .

Q. How can computational methods predict the reactivity or interaction mechanisms of this carbazole derivative?

  • Molecular docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock.
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess stability in solvent environments (e.g., water, lipid bilayers) .

Q. What are the key considerations in designing derivatives of this compound to enhance biological activity while maintaining stability?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate redox potential .
  • Steric hindrance : Use bulky substituents (e.g., tert-butoxycarbonyl) to protect reactive sites .
  • Metabolite analysis : Monitor degradation pathways (e.g., oxidation of the ethyl group) using LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.